3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid is an organic compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be achieved through several routes. One common method involves the use of trimethylsilylating reagents to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of more volatile compounds that are amenable to analysis by gas chromatography or mass spectrometry .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can be used to modify biomolecules for analytical purposesIn industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group on the compound makes it more volatile and reactive, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be compared with other similar compounds such as cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester, and pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.
Properties
CAS No. |
55947-32-5 |
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Molecular Formula |
C13H18O4Si |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
3-(3-methoxy-4-trimethylsilyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H18O4Si/c1-16-12-9-10(6-8-13(14)15)5-7-11(12)17-18(2,3)4/h5-9H,1-4H3,(H,14,15) |
InChI Key |
RRETWDLDTUWVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O[Si](C)(C)C |
Origin of Product |
United States |
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